molecular formula C18H18ClN3O2 B195982 7-Hydroxyloxapine CAS No. 37081-75-7

7-Hydroxyloxapine

Cat. No. B195982
CAS RN: 37081-75-7
M. Wt: 343.8 g/mol
InChI Key: CFHDISFPIIFJTI-UHFFFAOYSA-N
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Description

7-Hydroxyloxapine belongs to the class of organic compounds known as dibenzoxazepines . Dibenzoxazepines are compounds containing a dibenzoxazepine moiety, which consists of two benzene connected by an oxazepine ring .


Synthesis Analysis

The synthesis of 7-Hydroxyloxapine involves the trifluoroacetylation of secondary amine functions, followed by trimethylsilylation of phenolic groups . This process is used for the quantitation of loxapine, amoxapine, and their major metabolites in serum and urine .


Molecular Structure Analysis

7-Hydroxyloxapine has a molecular formula of C18H18ClN3O2 . It contains a total of 45 bonds; 27 non-H bonds, 13 multiple bonds, 1 rotatable bond, 1 double bond, 12 aromatic bonds, 3 six-membered rings, 1 seven-membered ring, 2 eleven-membered rings, 1 amidine derivative, and 2 tertiary amines .


Chemical Reactions Analysis

The chemical reactions involving 7-Hydroxyloxapine are complex and involve various factors such as a drug’s toxicity, potency, route of exposure, and physical and chemical properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of 7-Hydroxyloxapine include a molecular weight of 343.81 and a molecular formula of C18H18ClN3O2 . It also has a density of 1.4±0.1 g/cm3, a boiling point of 520.3±60.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.4 mmHg at 25°C .

Scientific Research Applications

Metabolism and Quantification in Human Plasma

A study by Meng et al. (2017) developed a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for quantifying loxapine and its metabolites, including 7-hydroxyloxapine, in human plasma. This method supports clinical development by overcoming challenges like poor chromatography and separation of isomers.

Loxapine Metabolism Across Species

In a study by Bun et al. (2003), loxapine metabolism, including the formation of 7-hydroxyloxapine, was examined across various species' liver microsomes. The study found significant interspecies variability in loxapine metabolism, indicating the importance of choosing appropriate species for drug-drug interaction studies.

Exploration in Neurotherapeutics

Wong et al. (2012) developed a method for quantifying loxapine and its metabolites, including 7-hydroxyloxapine, in rat brain tissues, plasma, and cerebrospinal fluid. This method aids in understanding the contributions of loxapine metabolites to neurotherapeutic outcomes.

Identifying Metabolizing Enzymes

Luo et al. (2011) identified the cytochrome P450 enzymes involved in the oxidative metabolism of loxapine to various metabolites, including 7-hydroxyloxapine. This information is crucial for understanding drug interactions and metabolic pathways.

Enzymatic Activity and Pharmacokinetics

Studies like Hioki et al. (2011) and Walsky & Obach (2004) provide insights into the enzymatic activities and interactions important for the metabolism of drugs like loxapine and its derivatives, including 7-hydroxyloxapine.

properties

IUPAC Name

8-chloro-6-(4-methylpiperazin-1-yl)benzo[b][1,4]benzoxazepin-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O2/c1-21-6-8-22(9-7-21)18-14-10-12(19)2-5-16(14)24-17-11-13(23)3-4-15(17)20-18/h2-5,10-11,23H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFHDISFPIIFJTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC3=C(C=C(C=C3)O)OC4=C2C=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40190575
Record name 7-Hydroxyloxapine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40190575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Hydroxyloxapine

CAS RN

37081-75-7
Record name 7-Hydroxyloxapine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037081757
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Hydroxyloxapine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40190575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-HYDROXYLOXAPINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6WRG4I7D8N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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